Cas no 2138404-43-8 (3-(methoxycarbonyl)oxane-3-carboxylic acid)

3-(methoxycarbonyl)oxane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(methoxycarbonyl)oxane-3-carboxylic acid
- 2138404-43-8
- EN300-1083784
- SCHEMBL11006301
-
- インチ: 1S/C8H12O5/c1-12-7(11)8(6(9)10)3-2-4-13-5-8/h2-5H2,1H3,(H,9,10)
- InChIKey: LSOHSZQBWHSLJP-UHFFFAOYSA-N
- ほほえんだ: O1CCCC(C(=O)O)(C(=O)OC)C1
計算された属性
- せいみつぶんしりょう: 188.06847348g/mol
- どういたいしつりょう: 188.06847348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 72.8Ų
3-(methoxycarbonyl)oxane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1083784-0.25g |
3-(methoxycarbonyl)oxane-3-carboxylic acid |
2138404-43-8 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1083784-5g |
3-(methoxycarbonyl)oxane-3-carboxylic acid |
2138404-43-8 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1083784-0.05g |
3-(methoxycarbonyl)oxane-3-carboxylic acid |
2138404-43-8 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1083784-0.1g |
3-(methoxycarbonyl)oxane-3-carboxylic acid |
2138404-43-8 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1083784-2.5g |
3-(methoxycarbonyl)oxane-3-carboxylic acid |
2138404-43-8 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1083784-10g |
3-(methoxycarbonyl)oxane-3-carboxylic acid |
2138404-43-8 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1083784-1.0g |
3-(methoxycarbonyl)oxane-3-carboxylic acid |
2138404-43-8 | 1g |
$842.0 | 2023-06-10 | ||
Enamine | EN300-1083784-5.0g |
3-(methoxycarbonyl)oxane-3-carboxylic acid |
2138404-43-8 | 5g |
$2443.0 | 2023-06-10 | ||
Enamine | EN300-1083784-10.0g |
3-(methoxycarbonyl)oxane-3-carboxylic acid |
2138404-43-8 | 10g |
$3622.0 | 2023-06-10 | ||
Enamine | EN300-1083784-0.5g |
3-(methoxycarbonyl)oxane-3-carboxylic acid |
2138404-43-8 | 95% | 0.5g |
$809.0 | 2023-10-27 |
3-(methoxycarbonyl)oxane-3-carboxylic acid 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
3-(methoxycarbonyl)oxane-3-carboxylic acidに関する追加情報
Introduction to 3-(methoxycarbonyl)oxane-3-carboxylic acid (CAS No. 2138404-43-8)
3-(methoxycarbonyl)oxane-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2138404-43-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic carboxylic acid derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a central oxane ring, which is a three-membered oxygen-containing heterocycle, functionalized with a methoxycarbonyl group at the 3-position and a carboxylic acid moiety at the 3-position as well. Such structural motifs are of great interest in the development of novel bioactive molecules.
The synthesis and characterization of 3-(methoxycarbonyl)oxane-3-carboxylic acid have been subjects of extensive study, particularly in the context of developing advanced synthetic methodologies. The oxane ring, being relatively less common compared to other heterocycles like pyridine or furan, presents both challenges and opportunities for chemists. The presence of both the methoxycarbonyl and carboxylic acid groups makes this compound a versatile intermediate for further functionalization, enabling the construction of more complex molecular architectures.
In recent years, there has been growing interest in oxane derivatives due to their potential biological activities. For instance, studies have suggested that oxane-based compounds may exhibit inhibitory effects on certain enzymes and receptors, making them valuable candidates for drug discovery. The methoxycarbonyl group, in particular, is known to enhance the solubility and metabolic stability of molecules, which are critical factors in pharmaceutical development. Consequently, 3-(methoxycarbonyl)oxane-3-carboxylic acid has been explored as a building block for designing new therapeutic agents.
One of the most compelling aspects of 3-(methoxycarbonyl)oxane-3-carboxylic acid is its role in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor bioavailability and susceptibility to enzymatic degradation. The oxane ring can be incorporated into peptidomimetic scaffolds to improve their pharmacokinetic properties. For example, research has demonstrated that oxane-based peptidomimetics can exhibit enhanced binding affinity to target proteins compared to their peptide counterparts. This has opened up new avenues for the development of treatments for various diseases, including cancer and inflammatory disorders.
The chemical reactivity of 3-(methoxycarbonyl)oxane-3-carboxylic acid also makes it a valuable tool in synthetic chemistry. The carboxylic acid group can participate in various reactions such as esterification, amidation, and cyclization, while the methoxycarbonyl group can be used for protecting group strategies or further derivatization. These properties have been exploited in multi-step syntheses of complex natural products and artificial molecules with tailored functionalities.
Recent advancements in computational chemistry have further enhanced our understanding of 3-(methoxycarbonyl)oxane-3-carboxylic acid and its derivatives. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective drug candidates. Additionally, computational methods have been used to predict the optimal synthetic routes for producing this compound efficiently and cost-effectively.
The pharmaceutical industry has taken notice of the potential applications of 3-(methoxycarbonyl)oxane-3-carboxylic acid. Several companies are currently exploring its use in developing novel therapeutics. For instance, preliminary studies have indicated that derivatives of this compound may have antiviral properties, making them promising candidates for treating infectious diseases. Furthermore, its structural features suggest potential applications in anti-inflammatory therapies as well.
Another area where 3-(methoxycarbonyl)oxane-3-carboxylic acid shows promise is in materials science. The unique properties of oxane derivatives make them suitable for developing advanced materials with applications ranging from catalysis to nanotechnology. Researchers are investigating how modifications to the structure of this compound can enhance its performance in these contexts.
In conclusion,3-(methoxycarbonyl)oxane-3-carboxylic acid (CAS No. 2138404-43-8) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new applications for this compound,it is likely to play an increasingly important role in scientific innovation.
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